molecular formula C16H12Na2O10S2 B13822010 Disodium alpha,alpha'-dihydroxy-beta,beta'-dioxo-4,4'-biphenyldiethanesulfonate CAS No. 2983-60-0

Disodium alpha,alpha'-dihydroxy-beta,beta'-dioxo-4,4'-biphenyldiethanesulfonate

Cat. No.: B13822010
CAS No.: 2983-60-0
M. Wt: 474.4 g/mol
InChI Key: QUKRUARISYJGLA-UHFFFAOYSA-L
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Description

Disodium alpha,alpha'-dihydroxy-beta,beta'-dioxo-4,4'-biphenyldiethanesulfonate (CAS name: 4,4'-Biphenyldiethanesulfonic acid, alpha,alpha'-dihydroxy-beta,beta'-dioxo-, disodium salt) is a sulfonated aromatic compound characterized by a biphenyl core substituted with hydroxyl (-OH), oxo (=O), and ethanesulfonate (-SO₃⁻Na⁺) groups. This compound is structurally distinct from simpler sulfonated dyes or pharmaceuticals, as its biphenyl backbone provides rigidity and electronic conjugation, which may influence applications in materials science or biomedicine .

Properties

CAS No.

2983-60-0

Molecular Formula

C16H12Na2O10S2

Molecular Weight

474.4 g/mol

IUPAC Name

disodium;1-hydroxy-2-[4-[4-(2-hydroxy-2-sulfonatoacetyl)phenyl]phenyl]-2-oxoethanesulfonate

InChI

InChI=1S/C16H14O10S2.2Na/c17-13(15(19)27(21,22)23)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)16(20)28(24,25)26;;/h1-8,15-16,19-20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

QUKRUARISYJGLA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C(O)S(=O)(=O)[O-])C(=O)C(O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt typically involves the sulfonation of biphenyl compounds followed by the introduction of hydroxy and oxo groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves multiple steps, including purification and crystallization, to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or applications.

Scientific Research Applications

4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is used in:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Solubility Key Applications Reference
Target Compound Biphenyl -OH, =O, -SO₃⁻Na⁺ High Chelation, Materials
Indigo Carmine Bi-indolylidene -SO₃⁻Na⁺, conjugated double bond Moderate Dye, Staining
DIDS Stilbene -SO₃⁻Na⁺, -NCS High Ion Channel Inhibition
BPA Bisphenol -OH, -C(CH₃)₂ Low Plastics
Dexamethasone Disodium Phosphate Steroid -PO₄²⁻Na⁺ High Anti-inflammatory

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Stability
Target Compound Not reported Not listed High (sulfonate)
Indigo Carmine 466.36 860-22-0 Moderate
DIDS 454.39 53005-47-5 Light-sensitive
BPA 228.29 80-05-7 High

Research Findings and Implications

  • Solubility and Bioavailability : The target compound’s sulfonate groups enhance solubility over BPA and indigo carmine, making it suitable for aqueous formulations .
  • Safety Profile : Unlike BPA, sulfonation and hydroxylation may reduce endocrine disruption, warranting toxicity studies .

Notes

  • Handling : Store in anhydrous conditions to prevent hydrolysis of sulfonate groups.
  • Regulatory Status: Not yet classified; requires evaluation under REACH or FDA guidelines.
  • Research Gaps: Limited data on pharmacokinetics and environmental impact.

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